molecular formula C14H10FNO5 B6402765 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid CAS No. 887244-25-9

4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6402765
CAS No.: 887244-25-9
M. Wt: 291.23 g/mol
InChI Key: JQUFQOIQUGLGAE-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core substituted with a fluoro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by a halogenation reaction to introduce the fluoro group. The final step involves the coupling of the fluoro-methoxyphenyl group with the nitrobenzoic acid core under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: 4-(3-Fluoro-4-methoxyphenyl)-2-carboxybenzoic acid.

    Reduction: 4-(3-Fluoro-4-methoxyphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methoxyphenyl)benzoic acid
  • 4-(3-Fluoro-4-methoxyphenyl)-2-aminobenzoic acid
  • 4-(3-Fluoro-4-methoxyphenyl)-2-carboxybenzoic acid

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a fluoro-methoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-5-3-8(6-11(13)15)9-2-4-10(14(17)18)12(7-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUFQOIQUGLGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690171
Record name 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887244-25-9
Record name 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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